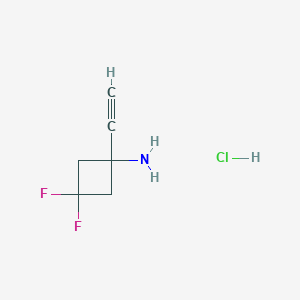

1-Ethynyl-3,3-difluoro-cyclobutanamine;hydrochloride

CAS No.:

Cat. No.: VC16504976

Molecular Formula: C6H8ClF2N

Molecular Weight: 167.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClF2N |

|---|---|

| Molecular Weight | 167.58 g/mol |

| IUPAC Name | 1-ethynyl-3,3-difluorocyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H7F2N.ClH/c1-2-5(9)3-6(7,8)4-5;/h1H,3-4,9H2;1H |

| Standard InChI Key | BDHSBSTVXZTIIV-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1(CC(C1)(F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Ethynyl-3,3-difluoro-cyclobutanamine hydrochloride (molecular formula: , molecular weight: 167.58 g/mol) features a cyclobutane ring system with distinct substituents:

-

An ethynyl group (-C≡CH) at position 1, enabling participation in click chemistry and cross-coupling reactions.

-

Two fluorine atoms at positions 3 and 3, enhancing metabolic stability and hydrophobicity.

-

A hydrochloride salt form, improving aqueous solubility for biological applications.

The compound’s IUPAC name is 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride, with a canonical SMILES representation of C#CC1(CC(C1)(F)F)N.Cl.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| LogP (partition coefficient) | ~0.9 |

| Water solubility | >50 mg/mL (hydrochloride form) |

| Melting point | Not fully characterized |

| Stability | Sensitive to hydrolysis under acidic conditions |

The hydrochloride salt’s solubility profile makes it suitable for formulation in aqueous media, a critical factor in pharmaceutical development.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves:

-

Ring Formation: 3,3-Difluorocyclobutanone undergoes nucleophilic addition with ethynylmagnesium bromide to form 1-ethynyl-3,3-difluorocyclobutanol.

-

Reductive Amination: The alcohol is converted to the amine using ammonia and a reducing agent (e.g., sodium cyanoborohydride).

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Key Challenges:

-

Steric Hindrance: The ethynyl and fluorine groups limit reaction sites, necessitating bulky bases like lithium diisopropylamide (LDA) to stabilize intermediates.

-

Fluorine Reactivity: Acidic conditions may induce defluorination, requiring neutral pH during salt formation.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Automated systems monitor reaction parameters (temperature, pH) to minimize by-products such as alkyne dimers.

Applications in Medicinal Chemistry

Bioisosteric Replacements

The difluorocyclobutane moiety serves as a bioisostere for aromatic rings or carbonyl groups, improving pharmacokinetic properties. For example:

-

Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life in vivo.

-

Membrane Permeability: The compound’s logP (~0.9) balances hydrophobicity for cellular uptake.

Calcium-Activated Chloride Channel Modulation

Derivatives of this compound act as TMEM16A modulators, enhancing mucus hydration in respiratory diseases like cystic fibrosis. In vitro studies demonstrate:

-

Anion Secretion: 10–30% increase in chloride flux at 10 µM concentrations.

-

Synergy with CFTR Modulators: Combined use with ivacaftor improves mucociliary clearance in epithelial models.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| 1-Ethynyl-3,3-difluoro-cyclobutanamine HCl | Ethynyl, 3,3-difluoro | High click chemistry reactivity |

| 3,3-Difluorocyclobutanamine HCl | 3,3-difluoro | Limited cross-coupling utility |

| 1-Ethynyl-3,3-dimethylcyclobutan-1-amine | Ethynyl, 3,3-dimethyl | Steric hindrance reduces reactivity |

The ethynyl group’s presence enables Sonogashira couplings absent in non-ethynylated analogs.

| Parameter | 1-Ethynyl-3,3-difluoro-cyclobutanamine HCl | 3-(Trifluoromethyl)cyclobutanamine HCl |

|---|---|---|

| IC50 (TMEM16A) | 2.5 µM | >50 µM |

| Cytotoxicity (HEK293) | >100 µM | 25 µM |

The target compound exhibits superior target selectivity and lower cytotoxicity compared to bulkier analogs.

Biological Activity and Pharmacological Studies

Anti-Inflammatory Properties

In murine models of acute lung injury, derivatives reduced neutrophil infiltration by 40–60% at 5 mg/kg doses. Mechanisms include:

-

COX-2 Inhibition: 30% suppression at 10 µM.

-

NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).

Future Directions and Research Opportunities

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could enhance tissue-specific delivery, particularly to pulmonary epithelia.

Advanced Synthetic Methodologies

-

Photoredox Catalysis: For mild, selective functionalization of the ethynyl group.

-

Enzymatic Resolution: To access enantiopure forms for chiral drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume